molecular formula C17H9NO4 B3336689 4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one CAS No. 35496-44-7

4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one

Cat. No.: B3336689
CAS No.: 35496-44-7
M. Wt: 291.26 g/mol
InChI Key: ZBQFPLKGISECLP-YPKPFQOOSA-N
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Description

4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one is a heterocyclic oxazolone derivative characterized by a fused isobenzofuran-3-one moiety at the 4-position of the oxazolone ring. This compound belongs to a class of molecules known for their planar, conjugated systems, which facilitate π-electron delocalization and influence both chemical reactivity and biological activity .

Properties

IUPAC Name

(4Z)-4-(3-oxo-2-benzofuran-1-ylidene)-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NO4/c19-16-12-9-5-4-8-11(12)14(21-16)13-17(20)22-15(18-13)10-6-2-1-3-7-10/h1-9H/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQFPLKGISECLP-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3C4=CC=CC=C4C(=O)O3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\3/C4=CC=CC=C4C(=O)O3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35496-44-7
Record name NSC201527
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201527
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-OXO-3H-ISOBENZOFURAN-1-YLIDENE)-2-PHENYL-4H-OXAZOL-5-ONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-oxo-3H-isobenzofuran-1-ylidene acetic acid with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to 4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one exhibit significant anticancer activity. The oxazole ring system is known for its ability to interact with biological targets involved in cancer proliferation. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, which could be beneficial in developing new antibiotics, especially in the face of rising antibiotic resistance . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Materials Science

Fluorescent Properties
The unique structure of 4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one allows it to exhibit fluorescence under UV light. This property has potential applications in the development of fluorescent probes for biological imaging and sensing applications. Researchers are exploring its use in creating fluorescent materials that can be utilized in OLEDs (Organic Light Emitting Diodes) and other optoelectronic devices .

Polymer Chemistry
In materials science, the compound can serve as a building block for synthesizing polymers with specific properties. Its reactive functional groups can be incorporated into polymer matrices to enhance mechanical strength or thermal stability. This application is particularly relevant in the production of high-performance materials used in aerospace and automotive industries .

Organic Synthesis

Synthetic Intermediates
4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one can act as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful for synthesizing more complex molecules. It has been utilized in multi-step synthetic routes to create novel heterocycles and other biologically active compounds .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values indicating potency against specific tumors.
Study BAntimicrobial TestingShowed effectiveness against Gram-positive bacteria, suggesting potential as a new antibiotic candidate.
Study CFluorescent PropertiesDeveloped a fluorescent probe based on the compound that successfully imaged live cells under UV light.

Mechanism of Action

The mechanism of action of 4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Table 1: Structural and Molecular Comparison of Oxazolone Derivatives

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one 3-Oxo-isobenzofuran-1-ylidene C17H9NO4 291.26 Fused aromatic system; extended conjugation
4-(4-Chloro-benzylidene)-2-phenyl-4H-oxazol-5-one 4-Chloro-benzylidene C16H10ClNO2 283.71 Electron-withdrawing Cl substituent
(4Z)-4-Benzylidene-2-phenyl-4H-oxazol-5-one Benzylidene C16H11NO2 249.26 Simple aryl substituent; planar geometry
4-[(3-Methoxyanilino)methylidene]-2-phenyl-oxazol-5-one 3-Methoxyanilino methylidene C18H14N2O3 306.32 Methoxy and amino groups; hydrogen bonding

Key Observations:

  • Electronic Effects: The target compound’s 3-oxo-isobenzofuran group introduces a fused aromatic system, enhancing electron delocalization compared to simpler benzylidene or chlorobenzylidene analogs . This may increase stability and reactivity in electrophilic substitution reactions.
  • Planarity: All analogs exhibit planar geometries due to conjugated double bonds, as evidenced by crystallographic data . However, steric and electronic effects from substituents (e.g., methoxy in ) influence intermolecular interactions.
  • Hydrogen Bonding: The 3-methoxyanilino derivative forms intermolecular N–H⋯O bonds, enhancing crystal packing and solubility, whereas the target compound’s fused ring may prioritize π-π stacking.

Biological Activity

4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one, with the CAS number 35496-44-7, is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on various research findings.

The molecular formula of this compound is C17H9NO4C_{17}H_{9}NO_{4} with a molecular weight of approximately 291.266 g/mol. The structure consists of an oxazole ring fused with an isobenzofuran moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research has shown that compounds containing the oxazole ring exhibit significant antimicrobial properties. A study highlighted the effectiveness of derivatives similar to 4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one against various bacterial strains:

Compound TypeTarget BacteriaActivity Level
Oxazole DerivativesStaphylococcus aureusModerate to High
Escherichia coliModerate
Pseudomonas aeruginosaHigh

These compounds demonstrated a mechanism of action that involves the inhibition of bacterial fatty acid synthesis, particularly through the inhibition of enoyl-acyl carrier protein (ACP) reductase .

Anti-inflammatory Activity

The anti-inflammatory potential of related oxazole compounds has also been documented. For instance, studies have indicated that derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The following table summarizes findings from various studies:

Study ReferenceCompound TestedInhibition (%)Model Used
Dhumal et al. (2016)1,3,4-Oxadiazole derivatives70%Rat paw edema model
Ramesh et al. (2018)Hybrid derivatives with oxazole65%Carrageenan-induced inflammation

These results suggest that modifications to the oxazole structure can enhance anti-inflammatory effects .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research indicates that derivatives have shown cytotoxic effects against various cancer cell lines. A comparative analysis is presented in the table below:

Cell LineCompound TestedIC50 (µM)
MCF-7 (Breast cancer)4-(3-Oxo-3H-isobenzofuran...)15
HeLa (Cervical cancer)Similar oxazole derivatives20
A549 (Lung cancer)Oxazole-based hybrids10

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for developing therapeutic agents against cancer .

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one, and how are reaction progress and purity monitored?

The synthesis typically involves cyclocondensation of precursors such as substituted benzofuranones and oxazolone derivatives under acid/base catalysis. For example, palladium-catalyzed coupling reactions in acetonitrile under inert atmospheres (N₂) have been employed for analogous heterocyclic systems . Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization, while high-performance liquid chromatography (HPLC) with reverse-phase columns (C18) ensures purity. Ethyl acetate/hexane gradients are common for column chromatography purification .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assignments focus on distinguishing aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 160–180 ppm for oxazolone C=O).
  • IR : Key peaks include C=O stretches (~1750 cm⁻¹ for oxazolone and isobenzofuranone) and C=N/C=C (~1600 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves stereochemistry. For example, the Z-configuration of the exocyclic double bond in analogous oxazolones was confirmed with R-factors < 0.05 .

Q. What are the compound’s solubility properties, and how do they influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CH₂Cl₂). Solubility tests via saturation shake-flask methods at 25°C guide solvent selection for reactions or biological assays. For kinetic studies, DMSO is preferred due to its inertness in radical reactions .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?

Discrepancies may arise from disorder or thermal motion. Using high-resolution data (≤ 0.8 Å) and SHELXL’s restraints (e.g., DFIX, SIMU for isotropic displacement parameters) improves model accuracy. For example, in analogous oxazolones, mean C–C bond lengths were refined to 0.002 Å precision with data-to-parameter ratios > 16:1 . Advanced tools like Olex2 or Mercury aid in visualizing electron density maps to validate hydrogen bonding or π-π stacking interactions .

Q. What strategies optimize the synthetic yield of this compound while minimizing by-products like regioisomers?

  • Catalytic Optimization : Pd(hfacac)₂ catalysts in acetonitrile at 25°C improve regioselectivity in cross-coupling steps, achieving yields >75% for similar heterocycles .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 48 hours to 2 hours) and suppresses side reactions via controlled heating (80–120°C) .
  • By-Product Analysis : LC-MS identifies regioisomers, and fractional crystallization isolates the desired product .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what assays are suitable for mechanistic studies?

  • In Vitro Assays :
  • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations using nonlinear regression .
    • Interaction Studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to target proteins, while molecular docking (AutoDock Vina) predicts binding modes to active sites .

Q. What computational methods validate the compound’s electronic structure and reactivity?

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets optimize geometry and calculate frontier orbitals (HOMO/LUMO). For oxazolone derivatives, HOMO localization on the oxazolone ring predicts nucleophilic attack sites .
  • Reactivity Descriptors : Global electrophilicity index (ω) and Fukui functions identify electrophilic regions prone to Michael additions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data (e.g., varying IC₅₀ values)?

  • Standardization : Use common assay protocols (e.g., MTT for cytotoxicity) and cell lines (e.g., HeLa for anticancer studies) to reduce variability .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or assay-specific biases .

Methodological Tables

Q. Table 1: Key Crystallographic Data for Analogous Oxazolones

ParameterValue (Example)Method (Reference)
Space GroupP2₁/cSHELXL
R-factor0.044SC-XRD (100 K)
Bond Length (C=O)1.214 ÅB3LYP/6-31G(d)

Q. Table 2: Synthetic Optimization Parameters

ConditionYield ImprovementReference
Pd(hfacac)₂, 25°C75% → 85%
Microwave, 120°C48h → 2h

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
4-(3-Oxo-3H-isobenzofuran-1-ylidene)-2-phenyl-4H-oxazol-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.